Product packaging for Dibenz[b,f][1,4]oxazepine(Cat. No.:CAS No. 257-07-8)

Dibenz[b,f][1,4]oxazepine

Cat. No.: B1209434
CAS No.: 257-07-8
M. Wt: 195.22 g/mol
InChI Key: NPUACKRELIJTFM-UHFFFAOYSA-N
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Description

Dibenz[b,f][1,4]oxazepine (CAS 257-07-8), often referred to as CR gas, is a potent peripheral sensory irritant and lachrymatory agent used in biomedical research . It is a pale yellow crystalline solid with a characteristic spicy odor . Its primary research value lies in its role as an extremely potent agonist of the human Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key biological sensor for irritant chemicals . Activation of TRPA1 by this compound induces intense, TRPA1-mediated physiological responses, including blepharospasm (eye closure), skin irritation, coughing, and a temporary sensation of breathlessness, making it a critical tool for studying irritant pathways, inflammatory pain, and airway diseases . Compared to other irritants like CS gas, CR is approximately twice as potent and its effects can be long-lasting . Toxicology studies have shown it has a very low acute lethal toxicity in several mammalian species . Beyond sensory irritation research, the dibenzoxazepine scaffold is of significant pharmacological interest and is found in compounds with diverse activities, including antipsychotic agents (e.g., loxapine), antidepressants, and calcium channel antagonists . This product is provided For Research Use Only and must not be used for diagnostic, therapeutic, or any other human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO B1209434 Dibenz[b,f][1,4]oxazepine CAS No. 257-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzo[b][1,4]benzoxazepine
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InChI

InChI=1S/C13H9NO/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13(11)15-12/h1-9H
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InChI Key

NPUACKRELIJTFM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C=NC3=CC=CC=C3O2
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Molecular Formula

C13H9NO
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DSSTOX Substance ID

DTXSID8059764
Record name Dibenz[b,f][1,4]oxazepine
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Molecular Weight

195.22 g/mol
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Physical Description

Dibenz(b,f)(1,4)oxazepine is a colorless liquid, odorless to fruity.
Record name DIBENZ(B,F)(1,4)OXAZEPINE
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Color/Form

Pale yellow crystalline solid

CAS No.

257-07-8
Record name DIBENZ(B,F)(1,4)OXAZEPINE
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Record name Dibenz[b,f][1,4]oxazepine
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Melting Point

73 °C
Record name DIBENZ(b,f)[1,4]OXAZEPINE
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Synthetic Methodologies for Dibenz B,f 1 2 Oxazepine and Its Derivatives

Classical Cyclocondensation Approaches

Classical cyclocondensation reactions represent some of the earliest and most direct methods for the synthesis of the dibenz[b,f] thieme-connect.comresearchgate.netoxazepine core. These strategies typically involve the formation of the central seven-membered oxazepine ring through the reaction of two suitably substituted benzene (B151609) derivatives.

Reactions Involving Substituted 2-Aminophenols and 2-Halobenzaldehydes

A prevalent classical method for synthesizing dibenz[b,f] thieme-connect.comresearchgate.netoxazepine derivatives involves the condensation of substituted 2-aminophenols with 2-halobenzaldehydes. This approach generally proceeds in two steps: an initial condensation to form a Schiff base, followed by an intramolecular nucleophilic substitution to close the seven-membered ring. The use of microwave irradiation has been shown to enhance the efficiency of this cyclocondensation, leading to high yields in reduced reaction times. beilstein-journals.org For instance, the reaction of o-aminophenol and o-chlorobenzaldehyde can be carried out in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures to achieve cyclization. researchgate.net

Starting Material 1Starting Material 2ConditionsProductYield (%)
o-Aminophenolo-ChlorobenzaldehydeDMSO, 120°CDibenz[b,f] thieme-connect.comresearchgate.netoxazepineNot specified
Substituted 2-aminophenolsSubstituted 2-halobenzaldehydesBasic conditions, Microwave irradiationSubstituted dibenz[b,f] thieme-connect.comresearchgate.netoxazepinesHigh

Cyclization with Nitro-Bromobenzene Precursors

Another classical strategy employs nitro-substituted bromobenzene (B47551) precursors. For example, the synthesis of 1,3-dinitrodibenz[b,f] thieme-connect.comresearchgate.netoxazepin-11(10H)-one has been achieved through the intramolecular displacement of a nitro group in N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide. This precursor is prepared from the reaction of a 2-aminophenol (B121084) derivative with a polynitrobenzoyl chloride. The resulting dinitro-dibenzoxazepinone can then serve as a versatile intermediate for further derivatization through nucleophilic substitution of the remaining nitro groups.

Metal-Catalyzed Synthetic Routes

The advent of metal-catalyzed cross-coupling reactions has provided powerful and versatile tools for the construction of the dibenz[b,f] thieme-connect.comresearchgate.netoxazepine skeleton. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches.

Copper-Catalyzed Cyclizations and Cross-Couplings

Copper-catalyzed reactions, particularly the Ullmann condensation, are effective for forming the C-O and C-N bonds necessary for the dibenz[b,f] thieme-connect.comresearchgate.netoxazepine ring system. wikipedia.org The Ullmann-type reaction involves the copper-promoted coupling of an aryl halide with an alcohol or an amine. wikipedia.org For instance, a double Ullmann coupling reaction between 4,5-diaryl-2-(2-bromophenyl)-1H-imidazoles and 2-bromophenols, catalyzed by copper(I) iodide and o-phenanthroline, has been used to synthesize dibenzo[b,f]imidazo[1,2-d] thieme-connect.comresearchgate.netoxazepine derivatives in good yields. thieme-connect.com

Aryl HalideNucleophileCatalyst SystemProductYield (%)
4,5-Diaryl-2-(2-bromophenyl)-1H-imidazole2-BromophenolCuI / o-phenanthrolineDibenzo[b,f]imidazo[1,2-d] thieme-connect.comresearchgate.netoxazepine derivativeGood

Palladium-Catalyzed Annulations

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a cornerstone in the synthesis of nitrogen-containing heterocycles, including dibenz[b,f] thieme-connect.comresearchgate.netoxazepine derivatives. wikipedia.orgnih.gov This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.org The intramolecular version of this reaction is a key step in constructing the seven-membered ring. For example, a double Buchwald-Hartwig amination of 2,2'-dihalostilbenes with anilines, catalyzed by a palladium complex with a phosphine (B1218219) ligand, can produce substituted dibenzo[b,f]azepines, a structurally related class of compounds. nih.gov While this example illustrates the power of the method for a related scaffold, similar intramolecular C-N and C-O bond formations can be envisioned for the synthesis of dibenz[b,f] thieme-connect.comresearchgate.netoxazepines.

The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. libretexts.org

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and diversity-oriented approach to complex molecules. The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that has been successfully employed for the synthesis of dibenz[b,f] thieme-connect.comresearchgate.netoxazepine derivatives. researchgate.netust.hk

The Ugi-4CR typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov In the context of dibenz[b,f] thieme-connect.comresearchgate.netoxazepine synthesis, a one-pot process combining an Ugi-4CR with a subsequent intramolecular nucleophilic aromatic substitution (SNAr) has been developed. ust.hk For example, the reaction of a 2-aminophenol, a 2-halobenzaldehyde, a carboxylic acid, and an isocyanide initially forms a linear Ugi product. This intermediate, without isolation, can then undergo a base-mediated intramolecular cyclization to afford the dibenz[b,f] thieme-connect.comresearchgate.netoxazepine scaffold. ust.hk The use of microwave heating can significantly accelerate the cyclization step. ust.hk

A specific protocol involves the Mg(ClO4)2-catalyzed Ugi-4CR of 2-aminophenols, cyclohexyl isocyanide, 2-chloro-5-nitrobenzaldehyde, and 2-bromobenzoic acids to give the linear Ugi products. ust.hk Subsequent treatment with aqueous K2CO3 under microwave irradiation promotes the intramolecular SNAr, yielding dibenz[b,f] thieme-connect.comresearchgate.netoxazepine-11(10H)-carboxamides in good yields. ust.hk

Amine ComponentAldehyde ComponentCarboxylic Acid ComponentIsocyanide ComponentConditionsProductYield (%)
2-Aminophenols2-Chloro-5-nitrobenzaldehyde2-Bromobenzoic acidsCyclohexyl isocyanide1. Mg(ClO4)2, MeOH; 2. K2CO3 (aq), MicrowaveDibenz[b,f] thieme-connect.comresearchgate.netoxazepine-11(10H)-carboxamides61-85

Ugi Four-Component Reaction (U-4CR) Strategies

The Ugi four-component reaction (U-4CR) has emerged as a powerful tool for the one-pot synthesis of dibenz[b,f] bohrium.comuokerbala.edu.iqoxazepine-11(10H)-carboxamides. This multicomponent reaction strategy efficiently brings together four starting materials—an amine, a carbonyl compound, a carboxylic acid, and an isocyanide—to rapidly build molecular complexity.

A notable application involves the reaction of 2-aminophenols, 2-chloro-5-nitrobenzaldehyde, cyclohexyl isocyanide, and 2-bromobenzoic acids. In the presence of a Lewis acid catalyst such as magnesium perchlorate (B79767) (Mg(ClO₄)₂), these components react to form a linear Ugi product. This intermediate is then subjected to a subsequent intramolecular nucleophilic aromatic substitution (SNA) reaction to yield the desired tricyclic dibenz[b,f] bohrium.comuokerbala.edu.iqoxazepine structure. The use of microwave irradiation has been shown to significantly accelerate the reaction, particularly the final cyclization step.

ReactantsCatalystConditionsYield (%)
2-aminophenols, 2-chloro-5-nitrobenzaldehyde, cyclohexyl isocyanide, 2-bromobenzoic acidsMg(ClO₄)₂ (25 mol%)1. 30–40 °C, 22–95 h; 2. K₂CO₃, MeOH, Microwave, 120 °C, 10 min61–85%
2-amino-4-methylphenol, 2-chloro-5-nitrobenzaldehyde, cyclohexyl isocyanide, 2-halobenzoic acidsNone specifiedMicrowave-assisted U-4CR–SNAr process17–49%

This table presents selected data on the synthesis of dibenz[b,f] bohrium.comuokerbala.edu.iqoxazepine derivatives via the Ugi four-component reaction.

Post-Ugi Annulation Approaches

Following the initial Ugi four-component reaction, various annulation (ring-forming) strategies can be employed to construct the dibenz[b,f] bohrium.comuokerbala.edu.iqoxazepine core. These post-Ugi transformations are crucial for converting the linear α-acylaminoamide products into the final tricyclic system.

A prominent example of a post-Ugi annulation is the intramolecular nucleophilic aromatic substitution (SNA) reaction. bohrium.com After the U-4CR, the resulting linear intermediate, which contains a suitably positioned nucleophile (e.g., a hydroxyl group from a 2-aminophenol) and a leaving group on an aromatic ring (e.g., a halogen), undergoes base-promoted cyclization. This step is often facilitated by microwave heating, which dramatically reduces reaction times from hours to minutes. This one-pot, two-step sequence, combining the U-4CR with a subsequent intramolecular SNAr reaction, provides an efficient pathway to highly functionalized dibenz[b,f] bohrium.comuokerbala.edu.iqoxazepine-11(10H)-carboxamides. bohrium.com

Another strategy involves a pseudo-Joullié–Ugi reaction. This modified Ugi reaction utilizes cyclic imines, isocyanides, and acetylenedicarboxylates to synthesize pyrrole-fused dibenzoxazepines. 20.210.105 The reaction proceeds through the in-situ formation of a Huisgen's 1,4-dipole, which is then trapped by the isocyanide, leading to the formation of the fused heterocyclic system in a single step and with high yields. 20.210.105

Tandem and Cascade Reactions

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an elegant and efficient approach to the synthesis of complex molecules like dibenz[b,f] bohrium.comuokerbala.edu.iqoxazepine.

Domino Elimination-Rearrangement-Addition Sequences

A novel domino reaction has been developed for the synthesis of N-alkyl arylamines from N-alkoxy(arylmethyl)amines, which consists of an elimination of alcohol, a rearrangement of the aryl group, and the addition of an organolithium or a magnesium reagent. This sequence provides a pathway to precursors that can be further elaborated into the dibenz[b,f] bohrium.comuokerbala.edu.iqoxazepine scaffold.

Smiles Rearrangement in Dibenz[b,f]bohrium.comuokerbala.edu.iqoxazepine Synthesis

The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution reaction, has been effectively utilized in the synthesis of dibenz[b,f] bohrium.comuokerbala.edu.iqoxazepines. This rearrangement typically involves the migration of an aryl group from a heteroatom to a neighboring nucleophilic center.

One strategy involves a copper-catalyzed one-pot synthesis that leads to fused dibenzo[b,f] bohrium.comuokerbala.edu.iqoxazepines. This transformation proceeds via a Smiles rearrangement, which dictates a regioselectivity that is distinct from classical cross-coupling reactions. The ability to use readily available aryl chlorides as substrates enhances the practical utility of this methodology.

In another approach, a switchable solvent-controlled divergent synthesis has been developed to produce either pyrimidine (B1678525) derivatives or dibenzo[b,f] bohrium.comuokerbala.edu.iqoxazepine derivatives from the same starting materials. The key steps in this process are an SNAr reaction and a subsequent Smiles rearrangement. The choice of solvent plays a crucial role in directing the reaction pathway towards the desired product. For instance, using dimethyl sulfoxide (DMSO) as the solvent can favor the formation of the dibenzo[b,f] bohrium.comuokerbala.edu.iqoxazepine derivatives in moderate to excellent yields.

A transition-metal-free synthesis of indole-fused dibenzo[b,f] bohrium.comuokerbala.edu.iqoxazepines has also been reported, which proceeds via a Smiles rearrangement. This method provides a straightforward route to these complex heterocyclic systems.

Intramolecular Nucleophilic Aromatic Substitution (SNAr)

Intramolecular nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of the dibenz[b,f] bohrium.comuokerbala.edu.iqoxazepine ring system. This reaction involves the cyclization of a precursor containing an aromatic ring activated towards nucleophilic attack and a tethered nucleophile.

A common strategy involves the condensation of a 2-aminophenol with a 2-halobenzaldehyde derivative. The resulting intermediate possesses a phenolic hydroxyl group that can act as an intramolecular nucleophile, attacking the carbon atom bearing the halogen on the adjacent aromatic ring. This cyclization is typically promoted by a base and can be accelerated by microwave irradiation, leading to high yields of the dibenz[b,f] bohrium.comuokerbala.edu.iqoxazepine product.

Furthermore, SNAr reactions are integral to post-Ugi annulation strategies, as discussed previously, where the linear Ugi product undergoes intramolecular cyclization to form the seven-membered oxazepine ring. bohrium.com This tandem U-4CR/SNAr approach provides a highly efficient one-pot synthesis of dibenz[b,f] bohrium.comuokerbala.edu.iqoxazepine-11(10H)-carboxamides. bohrium.com

PrecursorsConditionsYield (%)
Substituted 2-aminophenols and substituted 2-halobenzaldehydesBasic conditions, microwave irradiationHigh yields
Linear Ugi products from 2-aminophenols, 2-chloro-5-nitrobenzaldehyde, cyclohexyl isocyanide, and 2-bromobenzoic acidsK₂CO₃, MeOH, Microwave, 120 °C, 10 min61–85%

This table highlights the application of intramolecular SNAr in the synthesis of dibenz[b,f] bohrium.comuokerbala.edu.iqoxazepines.

1,3-Dipolar Cycloaddition Strategies

1,3-Dipolar cycloaddition reactions offer a powerful method for the construction of heterocyclic rings and have been applied to the synthesis of dibenz[b,f] bohrium.comuokerbala.edu.iqoxazepine derivatives. This type of reaction involves the addition of a 1,3-dipole to a dipolarophile to form a five-membered ring.

While direct construction of the seven-membered oxazepine ring via a [4+3] cycloaddition is also a viable strategy, 1,3-dipolar cycloadditions are typically employed to build a fused heterocyclic ring onto a pre-existing dibenz[b,f] bohrium.comuokerbala.edu.iqoxazepine core or to construct a precursor that can be further transformed into the target scaffold. For instance, a visible-light-induced Staudinger [2+2] annulation reaction between α-diazo ketones and dibenzo[b,f] bohrium.comuokerbala.edu.iqoxazepine-imines has been developed to synthesize tetracyclic dibenzo[b,f] bohrium.comuokerbala.edu.iqoxazepine-fused β-lactams. bohrium.com Although not a direct formation of the oxazepine ring, this cycloaddition demonstrates the utility of such reactions in elaborating the core structure.

Another approach involves the reaction of imines with anhydrides in a [2+5] cycloaddition to form 1,3-oxazepine-4,7-dione derivatives. While this example does not directly yield the dibenzo[b,f] bohrium.comuokerbala.edu.iqoxazepine structure, it illustrates the principle of using cycloaddition reactions to form oxazepine rings.

Reaction TypeReactantsProduct
[2+2] Annulationα-diazo ketones and dibenzo[b,f] bohrium.comuokerbala.edu.iqoxazepine-iminesTetracyclic dibenzo[b,f] bohrium.comuokerbala.edu.iqoxazepine-fused β-lactams
[2+5] CycloadditionImines and phthalic/maleic anhydride1,3-oxazepine-4,7-dione derivatives

This table provides examples of cycloaddition strategies used in the synthesis of or elaboration of oxazepine-containing structures.

Advanced Synthetic Techniques

Modern organic synthesis has introduced a variety of advanced techniques to improve the preparation of dibenz[b,f] rsc.orgresearchgate.netoxazepine derivatives, focusing on enhancing reaction rates, yields, and selectivity.

Microwave-Assisted Syntheses

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. For the synthesis of dibenzo[b,f] rsc.orgresearchgate.netoxazepine derivatives, this technique significantly reduces reaction times while often providing good yields. researchgate.net The typical procedure involves the cyclocondensation of substituted 2-aminophenols and 2-halobenzaldehydes under basic conditions, facilitated by microwave irradiation. researchgate.net This method is noted for its efficiency compared to conventional heating methods, which may require longer reaction times and result in lower yields. Poly(ethylene glycol) (PEG) has also been explored as a sustainable and environmentally friendly reaction solvent under microwave conditions, with PEG-400 promoting the reaction to yield 89% of the product within 8 hours. researchgate.net

ReactantsConditionsYieldReference
2-chlorobenzaldehydes and 2-aminophenolsBasic conditions, Microwave irradiationGood yields, Short reaction times researchgate.net
Substituted 2-aminophenols and 2-halobenzaldehydesBasic conditions, Microwave irradiationHigh yields (e.g., 89%)

Solvent-Controlled Divergent Synthesis Pathways

An elegant approach to selectively synthesize either pyrimidine or dibenzo[b,f] rsc.orgresearchgate.netoxazepine (DBO) derivatives from the same starting materials has been developed, where the choice of solvent dictates the reaction outcome. rsc.orgepa.gov This switchable, solvent-controlled method offers a regioselective pathway to these distinct heterocyclic systems. When 1,4-dioxane (B91453) is used as the solvent, the reaction yields 2-pyrimidinyloxy-N-arylbenzylamines (O-substituted pyrimidines). rsc.orgepa.gov Conversely, employing dimethyl sulfoxide (DMSO) as the solvent directs the reaction to produce DBO derivatives in moderate to excellent yields. rsc.orgepa.gov This divergent synthesis relies on a mechanism involving an SNAr reaction and a Smiles rearrangement as key steps. rsc.orgepa.gov

SolventProductYieldReference
1,4-Dioxane2-pyrimidinyloxy-N-arylbenzylaminesExcellent rsc.orgepa.gov
Dimethyl Sulfoxide (DMSO)Dibenzo[b,f] rsc.orgresearchgate.netoxazepine derivativesModerate to Excellent rsc.orgepa.gov

Organocatalyzed Asymmetric Reactions

Organocatalysis provides a valuable strategy for the enantioselective synthesis of chiral molecules containing the dibenz[b,f] rsc.orgresearchgate.netoxazepine core. A direct, amine-catalyzed asymmetric synthesis has been developed to produce pentacyclic dibenzoxazepine-fused isoquinuclidines. acs.org This reaction utilizes a chiral organocatalyst, such as proline, to induce stereoselectivity. acs.org The process initiates with a direct Mannich reaction followed by an intramolecular aza-Michael cascade, affording the products in high yields and with outstanding enantioselectivity (>99:1). acs.org

Phosphorylation-Mediated Chlorination

Phosphorus oxychloride (POCl₃), a phosphorylating agent, is utilized in the synthesis of chlorinated dibenz[b,f] rsc.orgresearchgate.netoxazepine derivatives. For instance, the synthesis of 2,11-dichloro-dibenz[b,f] rsc.orgresearchgate.netoxazepine involves the treatment of 2-chlorodibenzo[b,f] rsc.orgresearchgate.netoxazepin-11(10H)-one with phosphorus oxychloride in the presence of N,N-dimethylaniline in toluene. chemicalbook.com The reaction is heated to 95°C, leading to the formation of the desired chlorinated product. chemicalbook.com This method highlights the use of phosphorylation reagents to facilitate chlorination in the construction of specific dibenz[b,f] rsc.orgresearchgate.netoxazepine analogues.

Stereoselective Synthesis of Dibenz[b,f]rsc.orgresearchgate.netoxazepine Derivatives

Achieving stereocontrol in the synthesis of dibenz[b,f] rsc.orgresearchgate.netoxazepine derivatives is crucial for investigating their structure-activity relationships. Asymmetric methodologies have been developed to access enantiomerically enriched products.

One prominent example is the organocatalyzed, direct amine-catalyzed enantioselective synthesis of pentacyclic dibenzo[b,f] rsc.orgresearchgate.netoxazepine-fused isoquinuclidines. acs.org This method not only yields the products in high quantities but also with complete endo-selectivity and excellent enantioselectivity. acs.org The predictable and high degree of stereocontrol makes this a valuable tool for accessing specific stereoisomers.

Atom-Economical Approaches to the Dibenz[b,f]ajgreenchem.combeilstein-journals.orgoxazepine Core

In alignment with the principles of green chemistry, recent synthetic efforts toward the dibenz[b,f] ajgreenchem.combeilstein-journals.orgoxazepine scaffold have increasingly focused on atom-economical methodologies. These approaches are designed to maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste and enhancing synthetic efficiency. Key strategies in this area include multicomponent reactions (MCRs), one-pot syntheses, and catalytic methods that offer significant advantages over traditional linear syntheses.

Multicomponent and One-Pot Reactions

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, represent a highly atom-economical approach. Isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR), have been effectively employed for the synthesis of complex dibenz[b,f] ajgreenchem.combeilstein-journals.orgoxazepine derivatives.

One notable example involves a one-pot synthesis of dibenz[b,f] ajgreenchem.combeilstein-journals.orgoxazepine-11(10H)-carboxamides. This process begins with an Ugi four-component reaction of 2-aminophenols, cyclohexyl isocyanide, 2-chloro-5-nitrobenzaldehyde, and 2-bromobenzoic acids, catalyzed by Mg(ClO4)2. The resulting linear Ugi products are then subjected to a microwave-assisted intramolecular nucleophilic aromatic substitution (SNAr) to yield the tricyclic dibenz[b,f] ajgreenchem.combeilstein-journals.orgoxazepine core researchgate.net. This one-pot, two-step sequence demonstrates high efficiency, with yields ranging from 61-85% researchgate.net.

Another innovative approach is the synthesis of pyrrole-fused dibenzoxazepine (B10770217) derivatives through an isocyanide-based multicomponent reaction. This method proceeds under solvent- and catalyst-free conditions, highlighting its environmentally friendly and atom-economical nature beilstein-journals.orgnih.gov. The reaction of dibenzoxazepine imine, an isocyanide, and a gem-diactivated olefin leads to the formation of the desired fused heterocyclic systems in good yields beilstein-journals.orgnih.gov. The efficiency of this protocol was demonstrated by scaling up the reaction to the gram scale, which resulted in a significant increase in product yield beilstein-journals.orgnih.gov.

Furthermore, a novel one-pot, three-component synthesis has been developed for oxazepine-quinazolinone bis-heterocyclic scaffolds. This reaction utilizes 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide, and proceeds without a catalyst to afford the complex products in excellent yields frontiersin.org.

The following table summarizes key aspects of these multicomponent and one-pot reactions.

Reaction TypeKey ReactantsCatalyst/ConditionsProductYield (%)
Ugi-4CR / Intramolecular SNAr2-Aminophenols, Cyclohexyl isocyanide, 2-Chloro-5-nitrobenzaldehyde, 2-Bromobenzoic acids1. Mg(ClO4)22. Microwave, K2CO3Dibenz[b,f] ajgreenchem.combeilstein-journals.orgoxazepine-11(10H)-carboxamides61-85
Isocyanide-based MCRDibenzoxazepine imine, Isocyanide, Gem-diactivated olefinSolvent- and catalyst-freePyrrole-fused dibenzoxazepinesUp to 87
Isocyanide-based 3-CR2-(2-Formylphenoxy)acetic acid, 2-Aminobenzamide, IsocyanideCatalyst-free, Reflux in ethanolOxazepine-quinazolinone bis-heterocyclesUp to 94

Catalytic and Environmentally Benign Methods

Catalytic approaches are fundamental to atom economy as they reduce the need for stoichiometric reagents, which often end up as waste. In the synthesis of dibenz[b,f] ajgreenchem.combeilstein-journals.orgoxazepine derivatives, both metal-based and organocatalytic systems have been successfully applied.

An efficient protocol for the catalytic asymmetric synthesis of dibenzo[b,f] ajgreenchem.combeilstein-journals.orgoxazepine-fused 1,2-dihydropyridines has been developed under metal-free conditions. This reaction employs proline as an organocatalyst for a direct Mannich/cyclization cascade between dibenzo[b,f] ajgreenchem.combeilstein-journals.orgoxazepine-imines and aqueous glutaraldehyde, followed by an IBX-mediated dehydrogenative-oxidation in a one-pot operation researchgate.net. This method provides high yields (up to 92%) and excellent enantioselectivity researchgate.net.

In addition to catalytic methods, the use of alternative energy sources is another avenue for developing greener and more efficient syntheses. Ultrasound irradiation has been shown to promote the one-pot synthesis of a variety of dibenzo[b,f] ajgreenchem.combeilstein-journals.orgoxazepine derivatives in good yields. This method is notable for being catalyst-free, mild, and operationally simple, offering an energy-efficient alternative to conventional heating methods ajgreenchem.com.

A visible-light-induced Staudinger [2+2] cycloaddition reaction has also been reported for the synthesis of tetracyclic dibenzo[b,f] ajgreenchem.combeilstein-journals.orgoxazepine-fused β-lactams. This catalyst-free procedure utilizes blue LEDs as the energy source and provides the products in good to excellent yields and diastereoselectivities bohrium.com.

The table below provides an overview of these catalytic and environmentally benign methods.

MethodKey ReactantsCatalyst/ConditionsProductYield (%)
Organocatalytic CascadeDibenzo[b,f] ajgreenchem.combeilstein-journals.orgoxazepine-imines, GlutaraldehydeL-proline, IBXDibenzo[b,f] ajgreenchem.combeilstein-journals.orgoxazepine-fused 1,2-dihydropyridinesUp to 92
Ultrasound-Promoted Synthesiso-Aminophenol, o-HalobenzaldehydesUltrasound irradiation, Catalyst-freeDibenzo[b,f] ajgreenchem.combeilstein-journals.orgoxazepine derivativesGood
Visible-Light-Induced Staudinger Annulationα-Diazo ketones, Dibenzo[b,f] ajgreenchem.combeilstein-journals.orgoxazepine-iminesBlue LEDs, Catalyst-freeTetracyclic dibenzo[b,f] ajgreenchem.combeilstein-journals.orgoxazepine-fused β-lactamsUp to >99

Chemical Reactivity and Transformations of Dibenz B,f 1 2 Oxazepine

Oxidation Reactions

The oxidation of dibenz[b,f] Current time information in Los Angeles, CA, US.beilstein-journals.orgoxazepine and its derivatives can lead to several different products, depending on the oxidizing agent and reaction conditions. The azomethine group is a primary site for oxidative transformation.

When treated with peracetic acid (formed from hydrogen peroxide in glacial acetic acid), variously substituted dibenz[b,f] Current time information in Los Angeles, CA, US.beilstein-journals.orgoxazepines undergo oxidation that can yield a mixture of products. rsc.org Research has shown this reaction affords the correspondingly substituted 2-(2-hydroxyphenyl)benzoxazole, 10-formylphenoxazine, and dibenz[b,f] Current time information in Los Angeles, CA, US.beilstein-journals.orgoxazepin-11(10H)-one. rsc.org The formation of these products is believed to proceed through a common oxaziridine (B8769555) intermediate. rsc.org

Another reagent used for oxidation is sodium dichloroisocyanurate (NaDCC or FiClor). The outcome of this reaction is highly dependent on the conditions. Under homogeneous conditions in aqueous ethanol, the reaction primarily results in the oxidation of the azomethine group. The main products are salicylaldehyde, along with smaller quantities of N-formylphenoxazine and 2-(2-hydroxyphenyl)benzoxazole.

Reduction Reactions

Reduction reactions of the dibenz[b,f] Current time information in Los Angeles, CA, US.beilstein-journals.orgoxazepine system primarily target the azomethine bond (C=N at the 11-position) and functional groups substituted on the aromatic rings. The most common reduction product of the core structure is 10,11-dihydrodibenz[b,f] Current time information in Los Angeles, CA, US.beilstein-journals.orgoxazepine, where the C=N double bond is hydrogenated to a C-N single bond.

While specific reagents for the direct reduction of the parent dibenz[b,f] Current time information in Los Angeles, CA, US.beilstein-journals.orgoxazepine are not extensively detailed in isolation, this transformation is an implicit part of many synthetic routes that produce the dihydro- derivatives. For example, catalytic hydrogenation is a standard method for reducing imines.

Furthermore, reduction reactions are well-documented for substituents on the aromatic core. In the synthesis of dibenz[b,f] Current time information in Los Angeles, CA, US.beilstein-journals.orgoxazepin-11(10H)-one derivatives, nitro groups attached to the benzene (B151609) rings can be effectively reduced to primary amines. A reported method involves catalytic hydrogenation/hydrogenolysis to convert dinitro-derivatives into diamines, which are key intermediates for subsequent cyclization. griffith.edu.au

Substitution Reactions on the Core Structure

The fused benzene rings of the dibenz[b,f] Current time information in Los Angeles, CA, US.beilstein-journals.orgoxazepine core are amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups. Halogenation, particularly chlorination, has been studied, revealing specific patterns of substitution.

The chlorination of dibenz[b,f] Current time information in Los Angeles, CA, US.beilstein-journals.orgoxazepine can be achieved using reagents such as sodium dichloroisocyanurate (FiClor). The reaction conditions dictate whether oxidation or substitution occurs. Under heterogeneous conditions, using a chloroform-water mixture, FiClor acts as a chlorinating agent, leading to nuclear substitution on the aromatic rings. The primary products formed are 7-chloro-, 9-chloro-, and 7,9-dichloro-dibenz[b,f] Current time information in Los Angeles, CA, US.beilstein-journals.orgoxazepines.

Specific chlorinated derivatives can also be synthesized through multi-step routes. For instance, 2,11-dichloro-dibenz[b,f] Current time information in Los Angeles, CA, US.beilstein-journals.orgoxazepine can be prepared from 2-chlorodibenzo[b,f] Current time information in Los Angeles, CA, US.beilstein-journals.orgoxazepin-11(10H)-one by treatment with phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline. chemicalbook.com Other derivatives, such as 3,7-dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] Current time information in Los Angeles, CA, US.beilstein-journals.orgoxazepine, have also been synthesized, highlighting that various chlorination patterns can be achieved through targeted synthetic strategies.

The regioselectivity of substitution reactions on the dibenz[b,f] Current time information in Los Angeles, CA, US.beilstein-journals.orgoxazepine core is influenced by the directing effects of the fused heterocyclic system and any existing substituents. In the case of direct chlorination with FiClor under heterogeneous conditions, substitution occurs preferentially at the C7 and C9 positions. This suggests that these positions are the most electronically activated for electrophilic attack under these specific reaction conditions. The formation of the 7,9-dichloro derivative further supports this preference.

Functional Group Interconversions

Functional group interconversions are crucial for creating diverse analogs from a common scaffold. For the dibenz[b,f] Current time information in Los Angeles, CA, US.beilstein-journals.orgoxazepine system, transformations have been demonstrated on both the central ring and on substituents attached to the benzene rings.

A key interconversion on the core structure involves the lactam carbonyl group at the C11 position in dibenz[b,f] Current time information in Los Angeles, CA, US.beilstein-journals.orgoxazepin-11(10H)-one. This ketone can be converted into a chloro group at the C11 position. For example, the synthesis of 2,11-dichloro-dibenz[b,f] Current time information in Los Angeles, CA, US.beilstein-journals.orgoxazepine from 2-chlorodibenzo[b,f] Current time information in Los Angeles, CA, US.beilstein-journals.orgoxazepin-11(10H)-one using phosphorus oxychloride exemplifies the transformation of a C=O group into a C-Cl group at this position. chemicalbook.com

On the peripheral aromatic rings, a variety of interconversions have been reported in the synthesis of complex derivatives. griffith.edu.au These include:

Nitro to Amine: The reduction of nitro groups to amines via catalytic hydrogenation.

Amine to Phthalimide (B116566): Protection of a primary amine as a phthalimide to allow for selective reactions elsewhere on the molecule.

Lactam N-Alkylation: Selective methylation of the nitrogen atom (N10) of the lactam.

Phthalimide to Amine: Deprotection via hydrazinolysis to regenerate the primary amine.

Amine to Amide: Coupling of the resulting amine with carboxylic acids to form various acylamino derivatives. griffith.edu.au

Reaction Kinetics of Formation and Transformation Pathways

The kinetics of the formation of dibenz[b,f] Current time information in Los Angeles, CA, US.beilstein-journals.orgoxazepine have been studied to understand the mechanism and optimize reaction conditions. One key pathway involves the cyclization of a Schiff base precursor. A study on the formation of dibenz[b,f] Current time information in Los Angeles, CA, US.beilstein-journals.orgoxazepine from the potassium salt of the corresponding Schiff's base found that the reaction follows unimolecular first-order kinetics. prepchem.com

The rate constants for this formation pathway were determined at various temperatures, showing a clear temperature dependence as expected. prepchem.com The values of the activation energy and the frequency factor for this reaction have also been determined, providing quantitative insight into the energy barrier and probability of the cyclization reaction. prepchem.com

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysisnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Dibenz[b,f] griffith.edu.aunih.govoxazepine derivatives. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Detailed ¹H NMR Spectral Parameter Determinationnih.gov

Proton (¹H) NMR spectroscopy allows for the determination of chemical shifts (δ) and coupling constants (J), which are fundamental parameters for defining the molecular structure. The aromatic protons of the dibenz[b,f] griffith.edu.aunih.govoxazepine core typically appear in the downfield region of the spectrum, generally between 6.0 and 8.5 ppm, due to the deshielding effects of the aromatic rings. The specific chemical shifts and multiplicities are highly dependent on the substitution pattern on the benzene (B151609) rings.

For instance, in derivatives of dibenz[b,f] griffith.edu.aunih.govoxazepin-11(10H)-one, the protons on the fused benzene rings exhibit complex splitting patterns (multiplets, doublets of doublets) due to proton-proton (H-H) spin-spin coupling. griffith.edu.au The analysis of these coupling constants provides valuable information about the connectivity of the protons. For example, ortho-coupled protons typically show larger coupling constants (J ≈ 7-9 Hz) compared to meta (J ≈ 2-3 Hz) and para (J ≈ 0-1 Hz) couplings. In certain derivatives, specific protons can be identified, such as a broad singlet for an N-H proton, which can be observed at varying chemical shifts depending on the solvent and concentration. griffith.edu.au

Table 1: Representative ¹H NMR Spectral Data for Substituted Dibenz[b,f] griffith.edu.aunih.govoxazepine Derivatives

Compound DerivativeSolventProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
8-Aminodibenz[b,f] griffith.edu.aunih.govoxazepin-11(10H)-one griffith.edu.aud6-DMSOH-77.73dd7.7, 1.7
H-97.59–7.54m-
H-1, H-27.30–7.23m-
H-46.41d2.6
2,4-Diphenylbenzo[b] griffith.edu.aunih.govoxazepine rsc.orgCDCl₃Aromatic H8.01dd6.6, 3.1
Aromatic H7.91dd6.5, 3.2
Aromatic H7.50–7.42m-
Vinylic H6.63s-

¹³C{¹H} NMR Spectral Analysisnih.gov

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In proton-decoupled (¹³C{¹H}) spectra, each unique carbon atom typically gives a single sharp signal. The chemical shifts of the carbon atoms in the Dibenz[b,f] griffith.edu.aunih.govoxazepine framework are influenced by their hybridization state and the electronegativity of neighboring atoms.

The aromatic carbons of the dibenzo-fused rings generally resonate in the range of 110-160 ppm. griffith.edu.aursc.org Carbons attached to the heteroatoms (oxygen and nitrogen) are typically found further downfield. For example, the carbon atom of a carbonyl group (C=O) in dibenz[b,f] griffith.edu.aunih.govoxazepin-11(10H)-one derivatives appears significantly downfield, often above 160 ppm. griffith.edu.au The specific chemical shifts are sensitive to substituents on the aromatic rings, which can be used to confirm their position.

Table 2: Representative ¹³C NMR Chemical Shifts for Dibenz[b,f] griffith.edu.aunih.govoxazepine and its Derivatives

CompoundSolventCarbon AtomChemical Shift (δ, ppm)
Dibenz[b,f] griffith.edu.aunih.govoxazepine spectrabase.comCDCl₃Aromatic/Vinylic C106.2 - 151.0
--
--
--
--
8-Aminodibenz[b,f] griffith.edu.aunih.govoxazepin-11(10H)-one griffith.edu.aud6-DMSOC=O166.2
C-O159.6
C-N146.6
Aromatic C141.2 - 120.3
Aromatic C110.2, 105.8

Homonuclear and Heteronuclear Correlation Spectroscopynih.gov

COSY (COrrelation SpectroscopY) experiments establish correlations between protons that are spin-spin coupled. In the context of Dibenz[b,f] griffith.edu.aunih.govoxazepine, a COSY spectrum would display cross-peaks connecting coupled protons within the same aromatic ring, allowing for the tracing of proton connectivity pathways.

HSQC (Heteronuclear Single Quantum Coherence) experiments reveal correlations between protons and the carbon atoms to which they are directly attached. This technique is invaluable for assigning the signals in the ¹³C NMR spectrum by correlating them to their known proton assignments from the ¹H NMR spectrum. nih.govsdsu.edu

For complex derivatives, other 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can provide further structural information. HMBC shows correlations between protons and carbons over two or three bonds, helping to piece together different fragments of the molecule, while NOESY can be used to determine the spatial proximity of protons, which is essential for confirming stereochemistry and conformation. griffith.edu.au

X-ray Crystallography for Absolute Stereochemistry and Conformationamazonaws.com

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional structure of a molecule in the solid state. For derivatives of Dibenz[b,f] griffith.edu.aunih.govoxazepine, this method can be used to determine the absolute stereochemistry and the exact conformation of the molecule. amazonaws.com

The analysis of single-crystal X-ray diffraction data yields a detailed molecular structure, including:

Bond lengths and angles: Precise measurements that confirm the connectivity of the atoms.

Conformation of the central ring: The seven-membered oxazepine ring is not planar and typically adopts a boat-like conformation. X-ray crystallography can define the specific puckering of this ring.

Intermolecular interactions: It reveals how molecules are packed in the crystal lattice, showing interactions such as hydrogen bonding or π-stacking.

This technique is particularly definitive for assigning the structure of novel or complex derivatives where spectroscopic data alone may be ambiguous. amazonaws.comacs.org

Hyphenated Thermal Analysis Techniques

Thermogravimetry (TGA) for Mass Loss and Thermal Stability

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time. For Dibenz[b,f] griffith.edu.aunih.govoxazepine, TGA is employed to assess its thermal stability and decomposition behavior. rsc.org

A typical TGA experiment involves heating a small amount of the compound at a constant rate in a controlled atmosphere (e.g., nitrogen or air) and recording the mass loss. The resulting TGA curve provides key information:

Decomposition Temperature: The temperature at which the compound begins to lose mass due to decomposition. For Dibenz[b,f] griffith.edu.aunih.govoxazepine (also known as CR), decomposition starts at approximately 172 °C when heated at a rate of 2 °C min⁻¹ in an inert atmosphere. rsc.org

Thermal Stability: The temperature range over which the compound is stable.

Decomposition Products: When coupled with other techniques like mass spectrometry or Fourier-transform infrared spectroscopy (FTIR), the gases evolved during decomposition can be identified. Studies have shown that the thermal decomposition of Dibenz[b,f] griffith.edu.aunih.govoxazepine can produce compounds such as 2-aminodiphenyl ether and 10,11-dihydrodibenz[b,f] griffith.edu.aunih.govoxazepin-11-one. rsc.org

This information is critical for understanding the compound's stability under various thermal conditions.

Differential Scanning Calorimetry (DSC) for Thermal Behavior

Differential Scanning Calorimetry (DSC) is employed to study the thermal behavior and stability of Dibenz[b,f] rsc.orgnist.govoxazepine. Analysis shows that the compound fuses at approximately 69°C rsc.org. The thermal stability of the compound is influenced by the heating rate. For instance, in an oxygen-free environment, decomposition begins at 172°C when the heating rate is 2°C per minute rsc.org. Thermogravimetric analysis (TGA) and DSC are used to investigate the mass loss and thermal characteristics at various heating rates rsc.org. The activation energy for its thermal decomposition is calculated to be around 230 kJ mol⁻¹ rsc.org.

Thermal Properties of Dibenz[b,f] rsc.orgnist.govoxazepine
PropertyValueConditions
Melting Point~69°CNot specified
Initial Decomposition Temperature172°C2°C/min heating rate, no oxygen
Activation Energy of Decomposition~230 kJ mol⁻¹Not specified

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Decomposition Product Identification

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful technique used to identify the decomposition products of Dibenz[b,f] rsc.orgnist.govoxazepine at elevated temperatures. Studies conducted in the temperature range of 200–600°C reveal the initial stages of thermal decomposition occur between 200 and 300°C rsc.org.

In an aerobic environment below 600°C, the decomposition of Dibenz[b,f] rsc.orgnist.govoxazepine proceeds via two main pathways that are independent of temperature. The pyrolysis reaction leads to the formation of 2-aminodiphenyl ether, while an oxidation reaction produces 10,11-dihydrodibenz[b,f] rsc.orgnist.govoxazepin-11-one rsc.org. These findings are crucial for understanding the potential byproducts generated when the compound is subjected to heat.

Major Thermal Decomposition Products of Dibenz[b,f] rsc.orgnist.govoxazepine Identified by Py-GC/MS
Decomposition PathwayIdentified ProductConditions
Pyrolysis2-aminodiphenyl ether<600°C, aerobic environment
Oxidation10,11-dihydrodibenz[b,f] rsc.orgnist.govoxazepin-11-one<600°C, aerobic environment

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations on Electronic Structure and Stability

Quantum mechanical calculations are fundamental to understanding the electronic properties of Dibenz[b,f] nih.govbhu.ac.inoxazepine. Methods like Density Functional Theory (DFT) are employed to determine the molecule's electronic structure, including the energies and shapes of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a critical parameter, as it provides information about the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally indicates higher reactivity. For Dibenz[b,f] nih.govbhu.ac.inoxazepine and its derivatives, these calculations help in predicting the most probable sites for electrophilic and nucleophilic attacks. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions. bhu.ac.inirjweb.comresearchgate.netnih.govmdpi.com

Molecular Dynamics Simulations and Conformation Analysis

The Dibenz[b,f] nih.govbhu.ac.inoxazepine scaffold possesses a seven-membered central ring, which imparts significant conformational flexibility. Molecular Dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior and conformational landscape of such molecules over time.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stereochemistry

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving the Dibenz[b,f] nih.govbhu.ac.inoxazepine core. DFT calculations can elucidate the step-by-step pathways of synthetic reactions, helping to understand how the molecule is formed. nih.govnih.govpku.edu.cn

For instance, in the synthesis of Dibenz[b,f] nih.govbhu.ac.inoxazepine derivatives, DFT can be used to model the transition states and intermediates of key reaction steps, such as cyclization. This allows for the determination of activation energies, which can help in optimizing reaction conditions to improve yields. Furthermore, DFT is instrumental in studying the stereochemistry of reactions, predicting which stereoisomer is more likely to be formed. In cases of chiral derivatives, these calculations can explain the origins of enantioselectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of Dibenz[b,f] nih.govbhu.ac.inoxazepine, 3D-QSAR methods like CoMFA and CoMSIA have been particularly insightful.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that relates the biological activity of molecules to their 3D steric and electrostatic fields. In a study of Dibenz[b,f] nih.govbhu.ac.inoxazepine derivatives as potent agonists of the human TRPA1 receptor, a CoMFA model was developed. nih.gov

The model, derived from a training set of 21 molecules, showed good statistical significance with a cross-validated correlation coefficient (r²cv) of 0.631 and a non-cross-validated correlation coefficient (r²) of 0.986. nih.gov The predictive ability of the model was confirmed with a test set of five compounds, yielding a predictive r² (r²pred) of 0.967. nih.gov The CoMFA contour maps revealed that bulky substituents at certain positions, such as C-8, would decrease the compound's potency. nih.gov

Table 1: CoMFA Statistical Results for Dibenz[b,f] nih.govbhu.ac.inoxazepine Derivatives

Parameter Value
r²cv (cross-validated r²) 0.631
r² (non-cross-validated r²) 0.986
r²pred (predictive r²) 0.967
Steric Field Contribution 0.541
Electrostatic Field Contribution 0.459

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. A CoMSIA model was also developed for the same series of Dibenz[b,f] nih.govbhu.ac.inoxazepine derivatives targeting the TRPA1 receptor. nih.gov

This model also demonstrated statistical robustness with an r²cv of 0.542 and an r² of 0.981. nih.gov The predictive power was excellent, with an r²pred value of 0.981 for the test set. nih.gov The CoMSIA contour maps provided detailed insights into the structural requirements for activity, highlighting regions where specific properties would be favorable or unfavorable for enhancing the agonistic effect on the TRPA1 receptor.

Table 2: CoMSIA Statistical Results for Dibenz[b,f] nih.govbhu.ac.inoxazepine Derivatives

Parameter Value
r²cv (cross-validated r²) 0.542
r² (non-cross-validated r²) 0.981
r²pred (predictive r²) 0.981

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a receptor to form a stable complex. For Dibenz[b,f] nih.govbhu.ac.inoxazepine and its derivatives, docking studies are crucial for understanding their mechanism of action at the molecular level. orientjchem.orgchemrevlett.com

These studies can identify the key amino acid residues in the binding pocket of a target protein that interact with the ligand. nih.gov For example, docking simulations can be used to model the interaction of Dibenz[b,f] nih.govbhu.ac.inoxazepine derivatives with the TRPA1 receptor, revealing potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex. This information is invaluable for the rational design of new derivatives with improved affinity and selectivity for their biological targets.

Dibenz B,f 1 2 Oxazepine As a Privileged Scaffold in Medicinal Chemistry

Design and Synthesis of Novel Dibenz[b,f]researchgate.netbohrium.comoxazepine Derivatives

The development of novel dibenz[b,f] researchgate.netbohrium.comoxazepine derivatives is an active area of research, driven by the diverse pharmacological activities associated with this scaffold. researchgate.net A variety of synthetic strategies have been developed to construct and functionalize the dibenz[b,f] researchgate.netbohrium.comoxazepine core, allowing for the creation of extensive libraries of analogues for biological screening.

Common synthetic approaches often involve the cyclization of appropriately substituted precursors. One prevalent method is the cyclocondensation of substituted 2-aminophenols with 2-halobenzaldehydes. researchgate.net This can be achieved under basic conditions, sometimes with the assistance of microwave irradiation to improve yields and reduce reaction times. researchgate.net Another established route involves the intramolecular displacement of a nitro group in N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide to form a dinitrodibenz[b,f] researchgate.netbohrium.comoxazepin-11(10H)-one, which can then be further functionalized through nucleophilic substitution of the remaining nitro groups.

More advanced synthetic protocols have also been reported, including:

Copper-catalyzed reactions: These methods offer efficient ways to form key bonds in the tricyclic system. researchgate.net

1,3-Dipolar cycloadditions: This approach can be used to construct fused ring systems, such as dibenzo[b,f]pyrrolo[1,2-d] researchgate.netbohrium.comoxazepines. researchgate.net

Domino reactions: Multi-step sequences that occur in a single pot, offering increased efficiency. researchgate.net

Ugi four-component reactions: These multicomponent reactions allow for the rapid assembly of complex molecules, followed by an intramolecular O-arylation to form the oxazepine ring. researchgate.net

Intramolecular SNAr reactions: The formation of a benzamide followed by an intramolecular nucleophilic aromatic substitution provides another route to the dibenz[b,f] researchgate.netbohrium.comoxazepine core. researchgate.net

The synthesis of polyfluorinated dibenz[b,f] researchgate.netbohrium.comoxazepines has also been achieved through the thermolysis of 2-[(polyfluorobenzylidene)amino]phenols. researchgate.net These varied synthetic methodologies provide medicinal chemists with a robust toolbox for the design and synthesis of novel dibenz[b,f] researchgate.netbohrium.comoxazepine derivatives with tailored properties.

Structure-Activity Relationship (SAR) Studies for Target Interaction Mechanisms (Non-Clinical)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of dibenz[b,f] researchgate.netbohrium.comoxazepine derivatives influences their interaction with biological targets. These non-clinical studies guide the optimization of lead compounds to enhance potency, selectivity, and other desirable pharmacological properties.

Influence of Substituent Patterns on Receptor Binding Affinity (e.g., TRPA1, Histamine Receptors, Serotonin Receptors)

The affinity of dibenz[b,f] researchgate.netbohrium.comoxazepine derivatives for various G-protein coupled receptors (GPCRs) and ion channels can be significantly modulated by the nature and position of substituents on the tricyclic core.

TRPA1 Channel: The parent compound, dibenz[b,f] researchgate.netbohrium.comoxazepine, is a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, an ion channel involved in pain, inflammation, and irritation. nih.gov SAR studies on analogues have revealed that substitutions on the dibenz[b,f] researchgate.netbohrium.comoxazepine scaffold can lead to compounds with extremely high potency, with EC50 values in the nanomolar and even picomolar range. nih.gov This has identified some of the most potent TRPA1 agonists known to date. nih.gov

Histamine and Serotonin Receptors: The dibenz[b,f] researchgate.netbohrium.comoxazepine scaffold has been a fertile ground for developing ligands for histamine and serotonin receptors. For example, 7-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] researchgate.netbohrium.comoxazepine was identified as a potent dual ligand for the histamine H1 and H4 receptors. researchgate.net Further studies on a series of chlorinated analogues revealed that the substitution pattern is a key determinant of receptor affinity and selectivity. researchgate.net

A study of 32 different oxazepine and oxepine derivatives provided the following insights:

Chlorine Substitution: The position and number of chlorine atoms on the aromatic rings significantly impact binding affinity at the human histamine H1 receptor (hH1R), human histamine H4 receptor (hH4R), and human serotonin 5-HT2A receptor (h5-HT2AR). bohrium.comresearchgate.net

Receptor Selectivity: The oxazepine moiety and the chlorine substitution pattern can "toggle" receptor selectivity. researchgate.net For instance, 3,7-Dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] researchgate.netbohrium.comoxazepine was identified as a dual hH1/h5-HT2A receptor ligand, while other patterns favored H1 selectivity. researchgate.net

Functional Activity: Oxazepine derivatives generally acted as antagonists at the hH1R and partial agonists at the hH4R. bohrium.com

Another derivative, 1,3,4,14b-tetrahydro-2,7-dimethyl-2H-dibenzo(b,f)pyrazino-(1,2-d)-(1,4)-oxazepine hydrogen maleate (Org GC 94), has been shown to possess both anti-serotoninergic and anti-histaminic effects, effectively blocking both receptor types. nih.gov

Compound/SeriesTarget(s)Key SAR FindingsReference(s)
Substituted dibenz[b,f] researchgate.netbohrium.comoxazepinesTRPA1 ChannelSubstitutions on the scaffold can produce agonists with EC50 values down to the picomolar range. nih.gov
7-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] researchgate.netbohrium.comoxazepinehH1R, hH4RA potent dual H1/H4 receptor ligand. researchgate.net
3,7-Dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] researchgate.netbohrium.comoxazepinehH1R, h5-HT2ARA potent dual H1/5-HT2A receptor ligand. researchgate.net
Chlorinated dibenz[b,f] researchgate.netbohrium.comoxazepine serieshH1R, hH4R, h5-HT2ARThe chlorine substitution pattern is a critical determinant of affinity and selectivity. bohrium.comresearchgate.net
Org GC 94Serotonin & Histamine ReceptorsThe tetracyclic structure allows for the blockade of both receptor types. nih.gov

Modulating Enzyme Inhibition (e.g., Histone Deacetylase, p38 MAP Kinase)

While the dibenz[b,f] researchgate.netbohrium.comoxazepine scaffold is more commonly associated with GPCR ligands, related tricyclic structures have shown activity as enzyme inhibitors. Research into structurally similar dibenzo[b,e]oxepin-11(6H)-ones has led to the development of highly selective inhibitors of p38 MAP kinase, an enzyme involved in inflammatory responses. These efforts produced Skepinone-L, a potent and selective probe for p38α MAP kinase. Further optimization by modifying the dibenzepinone core led to inhibitors with picomolar potency.

Although direct and extensive research on dibenz[b,f] researchgate.netbohrium.comoxazepine derivatives as histone deacetylase (HDAC) inhibitors is not widely reported in the provided sources, the general principles of designing zinc-binding groups and targeting the enzyme's active site could potentially be applied to this scaffold.

Exploring Electrophilic Sites for Biological Activity

The biological activity of certain dibenz[b,f] researchgate.netbohrium.comoxazepine derivatives is thought to be mediated by their chemical reactivity. The parent compound, a potent lachrymatory agent, exerts its effects through the activation of the TRPA1 channel. The mechanism of this activation is believed to involve the interaction of reactive electrophilic sites on the dibenz[b,f] researchgate.netbohrium.comoxazepine molecule with the TRPA1 channel protein. This covalent interaction leads to the opening of the ion channel, resulting in the physiological response.

Development of Dibenz[b,f]researchgate.netbohrium.comoxazepine Analogues with Modified Ring Systems (e.g., pyrazolo-fused systems)

To explore new chemical space and modulate pharmacological properties, researchers have developed analogues of dibenz[b,f] researchgate.netbohrium.comoxazepine with modified or fused ring systems. These modifications can alter the compound's three-dimensional shape, electronic properties, and potential for forming new interactions with biological targets.

An efficient method for the synthesis of pyrrolo-fused dibenzoxazepine (B10770217) derivatives has been developed using isocyanide-based multicomponent reactions. This approach allows for the facile construction of complex polycyclic systems, such as dibenzo[b,f]pyrrolo[1,2-d] researchgate.netbohrium.comoxazepines, under mild and environmentally friendly conditions.

Similarly, synthetic efforts have been directed towards pyrazolo-fused systems. The synthesis of pyrazolo[4,3‐f] researchgate.netresearchgate.nettriazolo[5,1‐c] researchgate.netbohrium.comoxazepine derivatives has been reported. Fused heterocyclic systems like these are of significant interest in medicinal chemistry due to their potential to exhibit novel biological activities. The development of synthetic routes to such fused systems is critical for accessing these unique molecular architectures for pharmacological evaluation.

Strategies for Lead Compound Optimization (e.g., introducing fluorine for pharmacokinetic modulation)

Lead optimization is a critical phase in drug discovery that aims to improve the properties of a promising compound to make it a viable drug candidate. A common strategy in medicinal chemistry is the introduction of fluorine atoms into a lead molecule.

Fluorination can have several beneficial effects on a compound's pharmacokinetic profile, including:

Metabolic Stability: The carbon-fluorine bond is very strong, and replacing a metabolically labile C-H bond with a C-F bond can block metabolic pathways, thereby increasing the compound's half-life.

Lipophilicity: Fluorine is highly electronegative but has a small van der Waals radius. Its introduction can increase lipophilicity, which can affect absorption, distribution, and cell permeability.

Binding Affinity: The introduction of fluorine can alter the electronic properties of a molecule and introduce new, favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the target protein, potentially increasing binding affinity.

This strategy has been applied to the dibenz[b,f] researchgate.netbohrium.comoxazepine scaffold. The synthesis of polyfluorodibenz[b,f] researchgate.netbohrium.comoxazepines has been successfully achieved. researchgate.net For instance, 1,2,3,4-tetrafluorodibenzo[b,f] researchgate.netbohrium.comoxazepine has been synthesized and its structure confirmed by X-ray diffraction. researchgate.net The availability of synthetic routes to fluorinated derivatives allows for the systematic exploration of how fluorine substitution can be used to optimize the pharmacokinetic and pharmacodynamic properties of this important class of compounds.

Prodrug Design and Delivery System Concepts for Dibenz[b,f]nih.govwikipedia.orgoxazepine

The Dibenz[b,f] nih.govwikipedia.orgoxazepine scaffold is a cornerstone in the development of various centrally acting agents. To optimize the therapeutic potential of compounds derived from this privileged structure, prodrug design and advanced drug delivery systems are being explored. These strategies aim to overcome challenges such as poor solubility, inadequate permeability across biological membranes, and the need for targeted delivery to enhance efficacy and patient compliance.

Prodrug Strategies

Prodrug design involves the chemical modification of a biologically active compound to form a new molecule that undergoes an in vivo transformation to release the parent drug. For the Dibenz[b,f] nih.govwikipedia.orgoxazepine scaffold, a key focus has been on improving the physicochemical properties of its derivatives, such as loxapine (B1675254).

One notable approach has been the development of N-phosphonooxymethyl derivatives of tertiary amine-containing drugs like loxapine to enhance aqueous solubility. This strategy is particularly useful for developing parenteral formulations. An in vivo study evaluating an N-phosphonooxymethyl prodrug of loxapine demonstrated rapid and quantitative conversion back to the parent drug following intravenous and intramuscular administration in rats and dogs. The plasma levels of the prodrug decreased to below the limit of detection within five minutes of intravenous infusion, with an approximate half-life of one minute, indicating efficient bioconversion nih.gov. This approach suggests that derivatization at the piperazine (B1678402) nitrogen is a viable strategy for enhancing the solubility of other Dibenz[b,f] nih.govwikipedia.orgoxazepine-based compounds.

Parent Drug Prodrug Moiety Activation Mechanism Therapeutic Goal Key Findings
LoxapineN-phosphonooxymethylEnzymatic cleavage (e.g., by phosphatases)Improved aqueous solubility for parenteral administrationRapid and quantitative conversion to loxapine in vivo nih.gov

Drug Delivery System Concepts

Advanced drug delivery systems are being investigated to improve the therapeutic profile of drugs containing the Dibenz[b,f] nih.govwikipedia.orgoxazepine scaffold. These systems can offer benefits such as enhanced solubility and dissolution, improved bioavailability, and targeted delivery.

Nanosuspensions: For poorly water-soluble drugs like loxapine, nanosuspension technology presents a promising approach. Nanosuspensions are sub-micron colloidal dispersions of drug particles stabilized by surfactants and polymers. A study on loxapine-loaded nanosuspensions, prepared using a combination of nanoprecipitation and high-pressure homogenization, demonstrated a significant enhancement in the drug's solubility and dissolution rate. The optimized formulation showed good stability and uniformity, suggesting that this technology can be effectively applied to other poorly soluble derivatives of the Dibenz[b,f] nih.govwikipedia.orgoxazepine scaffold to improve their oral bioavailability researchgate.net.

Microparticles for Nasal Delivery: To achieve rapid onset of action, particularly in acute settings, alternative routes of administration are being explored. Uniform spray-dried microparticles of loxapine succinate co-spray-dried with gelatin have been developed for potential nasal delivery. This method allows for the creation of standardized microparticles with adjustable size and morphology. In vitro release studies using a modified Transwell® system with a simulated nasal electrolyte solution were effective in evaluating the performance of these microparticles. This research highlights a practical approach for the rational design of high-quality nasal powder products for compounds within the Dibenz[b,f] nih.govwikipedia.orgoxazepine class, offering a non-invasive method for rapid drug delivery to the systemic circulation nih.gov. Loxapine is available in an inhaled form for the treatment of agitation in schizophrenia or bipolar I disorder wikipedia.org.

Advanced Applications and Future Directions

Potential in Materials Science (e.g., Organic Light Emitting Devices - OLEDs)

The unique structural and photophysical properties of the Dibenz[b,f] nih.govoxazepine scaffold have recently garnered interest in the field of materials science, particularly for the development of Organic Light Emitting Devices (OLEDs). When integrated into larger heteroaromatic systems, this scaffold can contribute to the creation of highly efficient charge-transfer-based emitters.

Recent research has focused on designing novel heteroaromatic systems that are hybrids of dibenzo[b,f]oxazepines and 1,4-dihydropyrrolo[3,2-b]pyrroles (DHPPs). rsc.orgresearchgate.netrsc.org This combination results in rigid, centrosymmetric, π-expanded aromatic heterocycles. researchgate.netrsc.org The rigidity of this molecular architecture is a key factor in its favorable photophysical characteristics, which include excellent blue color purity and stronger emission compared to similar structures that have free rotation. rsc.orgrsc.org

Derivatives incorporating the Dibenz[b,f] nih.govoxazepine core have been shown to exhibit large fluorescence quantum yields, in some cases exceeding 80%. rsc.org A model emitter, designated as compound 2a in one study, was selected for its high fluorescence quantum yield and excellent color purity for use in an OLED device. rsc.org The energy levels of this compound were found to be compatible with common host materials like CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl), facilitating efficient energy transfer and device performance. rsc.org

CompoundMaximum External Quantum Efficiency (EQE)Maximum Luminance (cd/m²)Turn-on Voltage (V)Host Material
2a15.2%>10,0003.5CBP

Chemical Biology Probes and Mechanistic Studies

The Dibenz[b,f] nih.govoxazepine scaffold is a significant tool in chemical biology, primarily due to its potent interaction with the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. mdpi.com TRPA1 is a key biological sensor for irritant chemicals and is implicated in conditions such as inflammatory pain and airway diseases. mdpi.com Certain Dibenz[b,f] nih.govoxazepine derivatives are extremely potent agonists (activators) of the human TRPA1 receptor. mdpi.comacs.org

This potent activity makes these compounds valuable as chemical probes to study the function and regulation of the TRPA1 channel. acs.org For instance, the compound known as CR gas is a lachrymatory agent that exerts its effects through the activation of the TRPA1 channel. nih.gov The high potency of some analogues, with EC₅₀ values ranging from the micromolar to the sub-nanomolar level, makes them some of the most powerful TRPA1 agonists known. acs.org These molecules can be used as pharmacological tools to advance the understanding of the TRPA1 channel and to aid in the discovery of TRPA1 antagonists for treating pain and asthma. acs.org

To elucidate the mechanism of TRPA1 activation by these compounds, several methodologies are employed:

Molecular dynamics simulations are used to model the interactions between the ligand and the receptor.

Site-directed mutagenesis helps to identify critical amino acid residues, such as cysteine residues, that are essential for covalent agonist binding.

Electrophysiology , specifically patch-clamp recordings, allows for the direct measurement of channel currents in sensory neurons upon application of the compound.

Innovative Synthetic Strategy Development for Enhanced Efficiency and Sustainability

The growing interest in Dibenz[b,f] nih.govoxazepine derivatives has spurred the development of innovative and efficient synthetic methodologies, with a focus on sustainability and green chemistry principles.

One approach involves the use of ultrasound irradiation to promote the one-pot synthesis of Dibenz[b,f] nih.govoxazepine derivatives. This method is noted for being catalyst-free, mild, and energy-efficient, providing good yields in a short time. ajgreenchem.comajgreenchem.com The ultrasonic irradiation creates a fine emulsion and the collapse of cavitation bubbles generates localized extreme heat, which helps to overcome the activation energy barrier of the reaction. ajgreenchem.comajgreenchem.com

Another sustainable strategy employs Poly(ethylene glycol) (PEG) as an efficient and recyclable reaction medium. researchgate.net Using PEG-400 as a promoter, the synthesis of the parent Dibenz[b,f] nih.govoxazepine can be achieved in high yield. This method avoids the use of volatile and more hazardous organic solvents. researchgate.net

Microwave-assisted synthesis has also been shown to be a highly efficient method for producing these derivatives. The cyclocondensation of substituted 2-aminophenols and 2-halobenzaldehydes under basic conditions can be significantly accelerated, with high yields obtained in reduced reaction times compared to conventional heating methods. researchgate.net

Furthermore, solvent-controlled divergent synthesis has been developed as an efficient and regioselective approach. By judiciously choosing the reaction solvent, the reaction between the same starting materials can be directed to produce either Dibenz[b,f] nih.govoxazepine derivatives or other heterocyclic compounds, demonstrating operational simplicity and high yields. epa.gov Isocyanide-based multicomponent reactions under solvent- and catalyst-free conditions have also been developed for the facile synthesis of pyrrole-fused dibenzoxazepines. beilstein-journals.org

Synthetic MethodKey FeaturesAdvantages
Ultrasound-Promoted SynthesisOne-pot, catalyst-freeEnergy efficient, mild conditions, operational simplicity ajgreenchem.comajgreenchem.com
Poly(ethylene glycol) (PEG) MediumRecyclable, non-volatile solventEnvironmentally friendly, high yields researchgate.net
Microwave-Assisted CyclocondensationRapid heatingReduced reaction times, high yields researchgate.net
Solvent-Controlled Divergent SynthesisSelectivity tuned by solvent choiceAccess to multiple product classes from same precursors epa.gov

Computational Design of Dibenz[b,f]benchchem.comnih.govoxazepine-Based Molecules with Desired Biological Activities

Computational chemistry plays a crucial role in the rational design and optimization of Dibenz[b,f] nih.govoxazepine-based molecules for specific biological activities. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are particularly valuable for understanding how structural modifications influence a compound's potency.

A computational strategy using comparative molecular fields analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) was performed on a series of Dibenz[b,f] nih.govoxazepine derivatives that act as potent agonists of the human TRPA1 receptor. mdpi.com These methods generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, and other fields are correlated with biological activity. This information is instrumental in designing new molecules with enhanced potency. mdpi.com

The statistical significance of the CoMFA and CoMSIA models was validated, demonstrating their predictive power. The models were built using a training set of 21 molecules and validated with a test set of five compounds, showing excellent predictive correlation coefficients. mdpi.com Such computational models can significantly reduce the number of compounds that need to be synthesized and tested, accelerating the drug discovery process. DFT (Density Functional Theory) calculations have also been used to support the high stereochemical outcomes of reactions to synthesize complex fused derivatives. acs.org

ModelCross-Validated r² (r²cv)Non-Cross-Validated r²Predictive r² (r²pred)
CoMFA0.6310.9860.967
CoMSIA0.5420.9810.981

Exploration of New Biological Targets and Pathways Mediated by Dibenz[b,f]benchchem.comnih.govoxazepine Scaffolds

While the interaction with the TRPA1 channel is well-documented, the Dibenz[b,f] nih.govoxazepine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov Consequently, research has expanded to explore the potential of its derivatives in a wide array of therapeutic areas.

Derivatives of this scaffold have been investigated for a range of biological and pharmaceutical activities, including:

Antipsychotic Activity : The well-known antipsychotic drug Loxapine (B1675254) contains the Dibenz[b,f] nih.govoxazepine moiety. researchgate.net Newly synthesized derivatives have also shown significant antipsychotic activity in preclinical models. researchgate.net

Anticancer Activity : Novel derivatives have been screened for their anticancer activity, with some compounds showing potent tumor inhibition with IC₅₀ values in the sub-micromolar range. researchgate.net Other studies have synthesized derivatives as potential histone deacetylase (HDAC) inhibitors, which are a promising class of antitumor agents. acs.org Benzoxazepine derivatives are also being explored as potential chemotherapeutic agents for cancer treatment. scielo.br

Analgesic Activity : N-substituted dibenzoxazepines have been investigated as antagonists of prostaglandin (B15479496) E2 (PGE2), indicating potential for development as analgesics. acs.org

Anti-inflammatory and Antimicrobial Activity : Fused heterocyclic systems based on the benzoxazepine structure have been evaluated for their anti-inflammatory and anti-microbial properties. scielo.br

This exploration into new biological targets highlights the versatility of the Dibenz[b,f] nih.govoxazepine scaffold and its potential to yield novel therapeutic agents for a variety of diseases. The ability to modify the core structure at various positions allows for the fine-tuning of its pharmacological profile, enabling the targeting of different receptors and enzymes.

Q & A

Q. What are the optimal synthetic routes for dibenz[b,f][1,4]oxazepine derivatives, and how do reaction conditions influence yield and purity?

The synthesis of this compound derivatives can be optimized using microwave-assisted cyclocondensation of substituted 2-aminophenols and 2-halobenzaldehydes under basic conditions, achieving high yields (e.g., 89%) with reduced reaction times (8 hours) . Alternative methods include reflux in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with alkali metals, but these are less efficient due to longer reaction times and lower yields . Green chemistry approaches, such as using poly(ethylene glycol) (PEG-400) as a recyclable solvent, improve sustainability without compromising efficiency . For reproducibility, validate reaction parameters (e.g., temperature, solvent purity) and characterize products via NMR and HPLC.

Q. How does the structural configuration of this compound influence its pharmacological activity compared to isomers?

The tricyclic structure of this compound, with fused benzene and oxazepine rings, enables unique interactions with biological targets like TRPA1 receptors. Compared to isomers (e.g., dibenz[b,e][1,4]oxazepine), the [b,f] configuration enhances calcium ion influx in cells, driving pro-inflammatory mediator release . Computational studies (CoMFA/CoMSIA) reveal that substituents at position 11 (e.g., piperazinyl groups) significantly modulate receptor binding affinity, making structural analogs like loxapine and amoxapine viable for psychiatric applications . Use X-ray crystallography or molecular docking to correlate substituent effects with bioactivity.

Q. What are the primary pharmacological targets of this compound, and how are these validated experimentally?

this compound primarily activates TRPA1 receptors , inducing calcium signaling and inflammatory responses . Validate target engagement using:

  • In vitro assays : Measure intracellular Ca²⁺ flux in HEK293 cells transfected with human TRPA1 .
  • Knockout models : Compare wild-type and TRPA1⁻/⁻ mice to confirm receptor-specific effects .
  • Competitive binding studies : Use antagonists like HC-030031 to block TRPA1 activation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound derivatives?

Discrepancies in activity profiles (e.g., anti-inflammatory vs. pro-inflammatory effects) may arise from:

  • Substituent variability : Position 11 substitutions (e.g., piperazinyl vs. methyl groups) alter receptor selectivity .
  • Experimental design : Differences in cell lines (e.g., primary neurons vs. immortalized cells) or dosing protocols .
  • Off-target effects : Screen derivatives against related receptors (TRPV1, NMDA) using high-throughput panels . Standardize assays across labs and employ meta-analysis to identify consensus mechanisms .

Q. What methodologies are effective for studying the TRPA1 activation mechanism of this compound?

To elucidate TRPA1 activation:

  • Molecular dynamics simulations : Model ligand-receptor interactions using published crystal structures (e.g., PDB ID: 3J9P) .
  • Site-directed mutagenesis : Target cysteine residues (C621, C641, C665) critical for covalent agonist binding .
  • Electrophysiology : Perform patch-clamp recordings to measure channel currents in sensory neurons . Pair these with SAR studies to refine agonist potency .

Q. How can the dual toxicological and therapeutic potential of this compound be reconciled in preclinical models?

While this compound is a riot control agent (CR gas) causing lachrymation, its structural analogs show therapeutic promise . To balance toxicity and efficacy:

  • Dose-response profiling : Establish therapeutic windows using rodent models (e.g., ED₅₀ vs. LD₅₀) .
  • Prodrug strategies : Modify the 11-position to reduce acute toxicity while retaining TRPA1 activity .
  • Toxicogenomics : Analyze gene expression changes in lung tissue post-inhalation to identify mitigable pathways .

Q. What computational tools are most reliable for predicting the bioactivity of novel this compound derivatives?

Use 3D-QSAR models (CoMFA/CoMSIA) trained on datasets of 21–25 derivatives to predict TRPA1 agonism with high accuracy (r² > 0.98) . Validate predictions with:

  • Docking simulations : AutoDock Vina or Glide for binding affinity estimates .
  • ADMET profiling : SwissADME or ADMETlab to optimize pharmacokinetics (e.g., blood-brain barrier penetration) . Cross-reference results with experimental data to refine predictive algorithms .

Methodological Considerations

  • Synthetic Protocols : Prioritize microwave/PEG-based methods for scalability .
  • Bioactivity Validation : Use orthogonal assays (e.g., calcium imaging + electrophysiology) to confirm target engagement .
  • Toxicity Mitigation : Leverage prodrug design or selective receptor modulation to enhance therapeutic utility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.